molecular formula C10H19ClN2O2 B2555747 (R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride CAS No. 1286208-96-5

(R)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Cat. No. B2555747
CAS RN: 1286208-96-5
M. Wt: 234.72
InChI Key: BMNJYMNFGVLTFB-SBSPUUFOSA-N
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Description

The compound “®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride” is a complex organic molecule that contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a tetrahydropyran ring (a six-membered ring with one oxygen atom), and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydropyran rings, the amino group, and the ketone functional group . The stereochemistry at the chiral center would be determined by the “®” designation in the name .


Chemical Reactions Analysis

As an organic compound, “®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride” would be expected to undergo various chemical reactions typical of the functional groups it contains . The amino group could participate in acid-base reactions, the ketone could undergo addition reactions, and the rings could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the polar amino and ketone groups would be expected to influence its solubility and reactivity .

Scientific Research Applications

Synthesis Techniques

Research in the field has developed various synthesis techniques for compounds structurally related to the target compound, emphasizing the versatility of pyrazole and pyran derivatives in medicinal chemistry and materials science. For instance, novel synthesis methods have been reported for pyrazole derivatives showing significant antimicrobial and anticancer activity, highlighting the potential of these methods in creating compounds with valuable biological properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Activities

Compounds featuring pyrazole and pyran structures have been explored for various biological activities. A body of research has demonstrated the antimicrobial, anticancer, and anti-inflammatory potential of these compounds. For instance, synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles have shown promising biological activity, indicating the therapeutic potential of such compounds (Jadhav, Nikumbh, & Karale, 2015).

Material Science Applications

In addition to pharmaceutical applications, pyrazole and pyran derivatives have found use in material science, particularly in the development of novel catalysts and materials with unique properties. For example, functionalized magnetic nanoparticles have been applied as retrievable and efficient catalysts for the green synthesis of various compounds under solvent-free conditions, showcasing the environmental benefits of such approaches (Taheri, Mohebat, & Moslemin, 2021).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use and any observed biological activity . It could potentially be investigated for use in various applications, depending on its properties .

properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNJYMNFGVLTFB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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